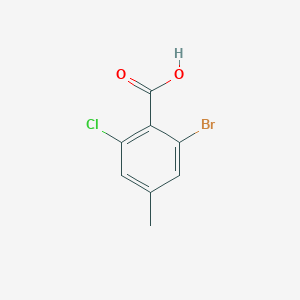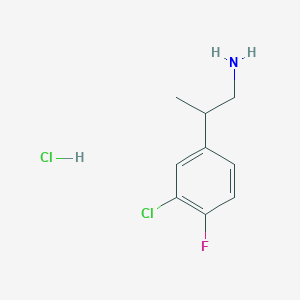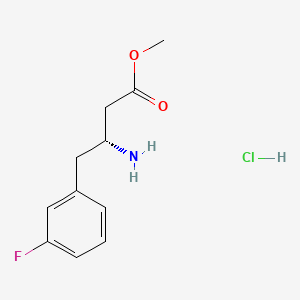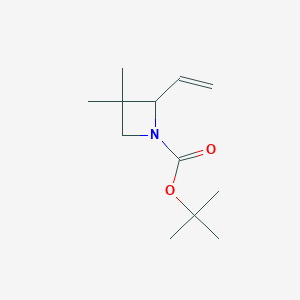![molecular formula C8H16ClNO2S B13503013 7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13503013.png)
7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methanesulfonyl-4-azaspiro[2Classified as a spiroalkaloid, it contains spiro atoms and has been shown to possess various properties that make it a promising candidate for use in research and industry.
Métodos De Preparación
The synthesis of 7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and methanesulfonyl chloride. The product is then treated with hydrogen chloride to obtain the final product. The characterization of the compound is done using various techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride has potential applications in various scientific experiments. It can be used as a precursor in organic synthesis and as a reagent in medicinal chemistry. It has also shown potential as a therapeutic agent in the treatment of various diseases. Additionally, it has been found to have potent anticonvulsant activity, anti-inflammatory properties, and anticancer activity against various cancer cell lines.
Mecanismo De Acción
The mechanism of action of 7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved in its effects are still under investigation, but it is believed to exert its effects through modulation of specific enzymes and receptors.
Comparación Con Compuestos Similares
7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other spiroalkaloids that contain spiro atoms, but this compound stands out due to its high thermal stability and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H16ClNO2S |
|---|---|
Peso molecular |
225.74 g/mol |
Nombre IUPAC |
7-methylsulfonyl-4-azaspiro[2.5]octane;hydrochloride |
InChI |
InChI=1S/C8H15NO2S.ClH/c1-12(10,11)7-2-5-9-8(6-7)3-4-8;/h7,9H,2-6H2,1H3;1H |
Clave InChI |
SATUAYUWEZFAJZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1CCNC2(C1)CC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid](/img/structure/B13502975.png)







